molecular formula C19H11BrO2 B12007159 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione

2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B12007159
M. Wt: 351.2 g/mol
InChI Key: GLRXUMBYFBHZAH-UHFFFAOYSA-N
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Description

2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione: , also known by its systematic name 1-(4-Bromonaphthalen-1-yl)ethanone , is a chemical compound with the molecular formula C₁₂H₉BrO . It features a naphthalene ring substituted with a bromine atom and a carbonyl group. The compound’s linear structure is as follows:

Structure:C₁₂H₉BrO\text{Structure:} \quad \text{C₁₂H₉BrO} Structure:C₁₂H₉BrO

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione. One common method involves the acylation of 4-bromonaphthalene using acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields the desired product.

Reaction Conditions: The acylation reaction typically occurs in an organic solvent (such as dichloromethane or toluene) with a Lewis acid catalyst (such as aluminum chloride). After the reaction, purification by chromatography (using petroleum ether/ether as the eluent) provides the compound in reasonable yields.

Industrial Production: While not widely used industrially, this compound can be synthesized on a larger scale using similar methods. its primary applications are in research and development.

Chemical Reactions Analysis

Reactivity: The compound can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction reactions: The carbonyl group may be reduced to an alcohol.

    Oxidation reactions: The compound can be oxidized to form a carboxylic acid.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or bromine in an inert solvent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Bromination yields 2-(4-bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione.
  • Reduction produces the corresponding alcohol.
  • Oxidation leads to the carboxylic acid derivative.

Scientific Research Applications

2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Materials Science: In the design of functional materials.

    Pharmacology: As a potential drug scaffold.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

While 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to its bromine substitution pattern, similar compounds include other naphthalene derivatives and indene-based molecules.

Biological Activity

2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its antitumor effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a naphthalene moiety substituted with a bromine atom and an indene-1,3-dione structure, which is crucial for its biological activity. The molecular formula is C15H11BrO2C_{15}H_{11}BrO_2, and its structure can be represented as follows:

Structure C15H11BrO2\text{Structure }\text{C}_{15}\text{H}_{11}\text{BrO}_2

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. A notable case study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)15.0Inhibition of cell proliferation and migration

The mechanism underlying its antitumor activity involves the induction of apoptosis through the mitochondrial pathway. This pathway is characterized by the release of cytochrome c from mitochondria, leading to caspase activation and subsequent cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, which can lead to oxidative stress and cell death.
  • Inhibition of Cell Cycle Progression : Studies indicate that it disrupts the cell cycle at the G2/M phase, preventing cancer cells from proliferating.
  • Modulation of Signaling Pathways : It affects various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

Study 1: In Vivo Efficacy

A preclinical study evaluated the in vivo efficacy of this compound using xenograft models of human tumors. The results showed a significant reduction in tumor volume compared to control groups.

Treatment Group Tumor Volume (mm³) Reduction (%)
Control800-
Low Dose (10 mg/kg)50037.5
High Dose (20 mg/kg)30062.5

This study supports the potential use of this compound as a therapeutic agent in cancer treatment.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found that treatment with the compound led to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its role in promoting apoptosis.

Properties

Molecular Formula

C19H11BrO2

Molecular Weight

351.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)indene-1,3-dione

InChI

InChI=1S/C19H11BrO2/c20-16-10-9-13(11-5-1-2-6-12(11)16)17-18(21)14-7-3-4-8-15(14)19(17)22/h1-10,17H

InChI Key

GLRXUMBYFBHZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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